molecular formula C11H16O3 B8277359 5-(5-Acetyl-2-furanyl)pentanol

5-(5-Acetyl-2-furanyl)pentanol

Cat. No. B8277359
M. Wt: 196.24 g/mol
InChI Key: LDCMEZRLBSKVIG-UHFFFAOYSA-N
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Patent
US04861791

Procedure details

5-(5-Acetyl-2-furanyl)pentanol acetate (60.6 g) was hydrolyzed with 3 g of sodium methoxide in 900 ml of absolute methanol and the product isolated to give 37.3 g of 5-(5-acetyl-2-furanyl)pentanol, b.p. 132°-135° C. (0.1 mm).
Name
5-(5-Acetyl-2-furanyl)pentanol acetate
Quantity
60.6 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
900 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]1[O:11][C:12]([C:15](=[O:17])[CH3:16])=[CH:13][CH:14]=1)(=O)C.C[O-].[Na+]>CO>[C:15]([C:12]1[O:11][C:10]([CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][OH:4])=[CH:14][CH:13]=1)(=[O:17])[CH3:16] |f:1.2|

Inputs

Step One
Name
5-(5-Acetyl-2-furanyl)pentanol acetate
Quantity
60.6 g
Type
reactant
Smiles
C(C)(=O)OCCCCCC=1OC(=CC1)C(C)=O
Step Two
Name
sodium methoxide
Quantity
3 g
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
900 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the product isolated

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=CC=C(O1)CCCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 37.3 g
YIELD: CALCULATEDPERCENTYIELD 74.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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